

5-Bromo-7-methoxyquinoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-7-methoxyquinoline**

Cat. No.: **B1374806**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-7-methoxyquinoline** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It delves into the core physicochemical properties, synthesis, and strategic applications of **5-Bromo-7-methoxyquinoline**, emphasizing the rationale behind its use and the methodologies for its effective implementation in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

5-Bromo-7-methoxyquinoline is a halogenated aromatic heterocyclic compound. Its structure, featuring a quinoline core with a bromine atom and a methoxy group at positions 5 and 7 respectively, makes it a valuable and versatile intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
CAS Number	1126824-44-9	[1]
PubChem CID	71238226	[1]

Structural Representation and Key Features

The arrangement of functional groups on the quinoline scaffold dictates the molecule's reactivity and potential applications.

- Quinoline Core: A bicyclic aromatic heterocycle that is a common motif in pharmacologically active compounds.
- Bromo Group (C5): A versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a primary site for molecular elaboration.
- Methoxy Group (C7): An electron-donating group that can influence the electronic properties of the quinoline ring system, potentially modulating the reactivity of the molecule and the biological activity of its derivatives. It can also serve as a handle for demethylation to reveal a hydroxyl group, offering another point for derivatization.

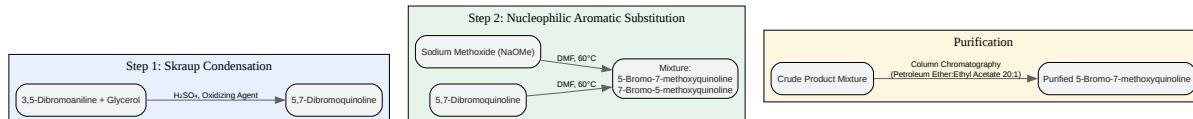
Caption: Molecular structure of **5-Bromo-7-methoxyquinoline**.

Synthesis and Purification

The synthesis of **5-Bromo-7-methoxyquinoline** is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common synthetic route is outlined below, based on established chemical principles.

Synthetic Pathway

A validated approach to synthesizing **5-Bromo-7-methoxyquinoline** involves a two-step process starting from 3,5-dibromoaniline.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromo-7-methoxyquinoline**.

Detailed Experimental Protocol

Step 1: Synthesis of 5,7-Dibromoquinoline

- Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add 3,5-dibromoaniline and glycerol to a solution of concentrated sulfuric acid.
- Reagents: An oxidizing agent, such as nitrobenzene or arsenic acid, is typically used in the Skraup synthesis.
- Reaction: Heat the mixture. The reaction is exothermic and requires careful temperature control.
- Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH) to precipitate the crude 5,7-dibromoquinoline.
- Purification: The crude product is then filtered, washed with water, and can be purified by recrystallization.

Step 2: Synthesis of **5-Bromo-7-methoxyquinoline**

- Reaction Setup: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as dimethylformamide (DMF).^[2]

- Reagents: Add sodium methoxide to the solution.
- Reaction: Heat the mixture to approximately 60°C and allow it to react for several hours.[\[2\]](#) Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[\[2\]](#) Combine the organic layers.
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of **5-bromo-7-methoxyquinoline** and 7-bromo-5-methoxyquinoline, is then purified by column chromatography.[\[2\]](#)

Purification and Characterization

- Column Chromatography: A silica gel column using an eluent system of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) is effective for separating the desired **5-bromo-7-methoxyquinoline** isomer from the reaction mixture.[\[2\]](#)
- Expected Analytical Profile:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.
 - ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, with the carbon attached to the bromine atom and the methoxy-bearing carbon having characteristic chemical shifts.
 - Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.

Reactivity and Applications in Drug Discovery

The utility of **5-Bromo-7-methoxyquinoline** in research and development stems from its capacity to serve as a versatile building block for the synthesis of more complex molecules.

Key Reactions

The bromine atom at the C5 position is the primary site for synthetic transformations.

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for introducing aryl or alkyl substituents.
- Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.
- Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds, introducing amino substituents.
- Nucleophilic Aromatic Substitution: While the bromine at C5 is the primary site for cross-coupling, the quinoline ring itself can be subject to other transformations, and the methoxy group can be cleaved to a hydroxyl group under appropriate conditions.

Role in Drug Discovery and Medicinal Chemistry

Bromo- and methoxy-substituted quinolines are important scaffolds in medicinal chemistry. While specific applications of **5-Bromo-7-methoxyquinoline** are proprietary or in early-stage research, its structural motifs are found in compounds with a range of biological activities. Related brominated quinoline derivatives are used as key intermediates in the synthesis of metal coordination complexes that have been investigated for their antineoplastic activity.

The strategic value of **5-Bromo-7-methoxyquinoline** lies in its ability to be readily incorporated into a drug discovery workflow:

- Scaffold Hopping and Analogue Synthesis: It can be used to create a library of analogues of a lead compound by varying the substituent introduced at the C5 position.
- Fragment-Based Drug Design: As a substituted quinoline, it can serve as a starting point or a fragment for building more complex molecules that target specific biological macromolecules.

- Probing Structure-Activity Relationships (SAR): The ease of derivatization allows for a systematic exploration of how different substituents at the C5 position affect the biological activity of a molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Bromo-7-methoxyquinoline** is not widely available, data from structurally similar compounds, such as 5-bromo-3-methoxyquinoline, can provide guidance on appropriate safety measures.[\[3\]](#)

Hazard Identification

Based on related compounds, **5-Bromo-7-methoxyquinoline** should be handled as a potentially hazardous substance with the following potential hazards:

- Skin Irritation: May cause skin irritation.[\[3\]](#)
- Eye Irritation: May cause serious eye irritation.[\[3\]](#)
- Respiratory Irritation: May cause respiratory irritation if inhaled.[\[3\]](#)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[3\]](#)
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[\[3\]](#)
- Avoid Contact: Do not get in eyes, on skin, or on clothing.[\[3\]](#)
- Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[\[3\]](#)

Storage

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

- If on Skin: Wash with plenty of soap and water.[3]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.
- If Swallowed: Clean mouth with water and drink plenty of water afterwards.

Conclusion

5-Bromo-7-methoxyquinoline is a chemical intermediate with significant potential for application in drug discovery and materials science. Its synthesis is achievable through established methods, and its reactivity, centered on the versatile bromine handle, allows for extensive molecular elaboration. Proper handling and safety precautions are essential when working with this compound. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize **5-Bromo-7-methoxyquinoline** in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 3. [fishersci.co.uk](http://www.fishersci.co.uk) [fishersci.co.uk]
- To cite this document: BenchChem. [5-Bromo-7-methoxyquinoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374806#5-bromo-7-methoxyquinoline-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com